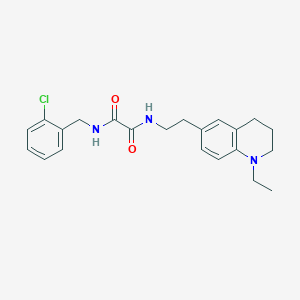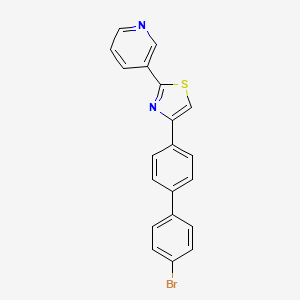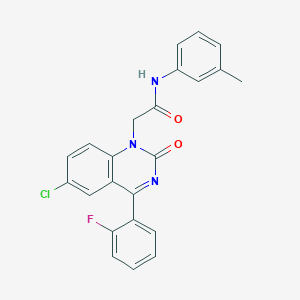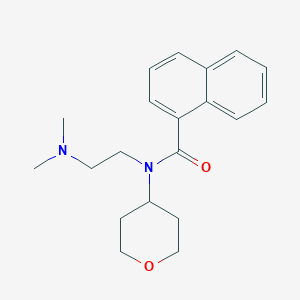![molecular formula C21H21ClN2O3 B2969921 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one CAS No. 859858-18-7](/img/structure/B2969921.png)
4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one, also known as AG-1478, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It was originally designed as a potential anticancer drug due to its ability to block the EGFR signaling pathway. However, AG-1478 has also been found to have potential applications in other areas of scientific research.
科学的研究の応用
Synthesis and Biological Activity
The compound has been explored for its potential in synthesizing new chemical entities with varied biological activities. For instance, derivatives involving similar structural motifs have been evaluated for antimicrobial activities. Novel compounds were synthesized through reactions involving ester ethoxycarbonylhydrazones and primary amines, resulting in derivatives that exhibited good or moderate antimicrobial effects against tested microorganisms (Bektaş et al., 2007). Another study focused on the synthesis of a novel compound with a similar structure, providing detailed characterization through HRMS, IR, 1H, and 13C NMR experiments, showcasing the methodology for obtaining such complex molecules (Wujec & Typek, 2023).
Anticonvulsant and Antimicrobial Properties
Research into similar piperazine derivatives has revealed potential anticonvulsant and antimicrobial properties. A study synthesized 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives and found certain compounds to be effective in anticonvulsant tests and against a range of fungi, highlighting the therapeutic potential of these molecules (Aytemir, Çalış, & Özalp, 2004).
Drug Development Insights
The research into compounds with similar structures to 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one also extends into understanding receptor interactions and drug development. Studies have investigated the structure-affinity relationships of derivatives as ligands for dopamine receptors, providing insights into the design of more effective and selective therapeutic agents (Perrone et al., 2000).
作用機序
Target of Action
Compounds with a similar structure, such as piperazine derivatives, have been found to interact with a variety of targets, including histamine h1 receptors , dopamine D4 receptors , and potentially c-Met kinase . These receptors play crucial roles in various biological processes, including immune response, neurotransmission, and cell growth.
Mode of Action
Similar compounds, such as piperazine derivatives, are known to bind to their targets and modulate their activity . This interaction can lead to changes in cellular processes and responses.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may influence pathways related to immune response, neurotransmission, and cell growth .
Pharmacokinetics
Piperazine derivatives are known to positively modulate the pharmacokinetic properties of drug substances . In silico studies suggest that similar compounds are likely to have good oral bioavailability .
Result of Action
Similar compounds have shown a variety of effects, including antifungal activity , potential inhibitory activity against c-Met kinase , and potential antitumor activity .
Action Environment
It is generally known that factors such as temperature, ph, and light can affect the stability and efficacy of many compounds .
特性
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-26-18-5-6-19-15(11-21(25)27-20(19)13-18)14-23-7-9-24(10-8-23)17-4-2-3-16(22)12-17/h2-6,11-13H,7-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOKCGHVQSXQFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2969841.png)
![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-(ethylamino)-3-methylpurine-2,6-dione](/img/structure/B2969843.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2969844.png)
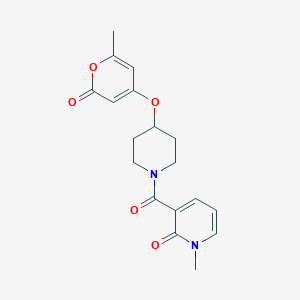
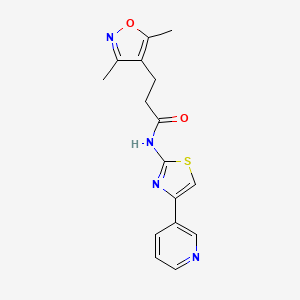
![3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]chromen-2-imine](/img/structure/B2969847.png)


